molecular formula C16H20O3 B14450744 6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol CAS No. 77256-07-6

6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol

Cat. No.: B14450744
CAS No.: 77256-07-6
M. Wt: 260.33 g/mol
InChI Key: XUVKGRFJOFUXKV-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol is an organic compound belonging to the class of naphthalenes It features a naphthalene core with methoxy, methyl, and isopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of a naphthalene derivative followed by methoxylation and hydroxylation reactions. The reaction conditions typically include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.

Scientific Research Applications

6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Tetralins: Compounds containing a tetralin skeleton, such as 1,2,3,4-tetrahydronaphthalene derivatives.

    Isoquinolines: Compounds like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Uniqueness

6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties

Properties

CAS No.

77256-07-6

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol

InChI

InChI=1S/C16H20O3/c1-9(2)15-12-6-10(3)7-13(17)11(12)8-14(18-4)16(15)19-5/h6-9,17H,1-5H3

InChI Key

XUVKGRFJOFUXKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C=C2C(=C1)O)OC)OC)C(C)C

Origin of Product

United States

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